ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that combines a pyrazole ring with a cyclobutyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxocyclobutanecarboxylate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-oxocyclobutanecarboxylate: A precursor in the synthesis of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate.
tert-Butyl (3-oxocyclobutyl)carbamate: Another compound with a cyclobutyl ketone moiety, used in different synthetic applications.
Uniqueness: Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring and a cyclobutyl ketone, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and potential pharmaceutical applications.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 1-(3-oxocyclobutyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-3-4-12(11-9)7-5-8(13)6-7/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
VEANQWZVRCEGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2CC(=O)C2 |
Origin of Product |
United States |
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